molecular formula C17H22FN3O B5414442 3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Cat. No.: B5414442
M. Wt: 303.37 g/mol
InChI Key: JKVUYRLLUUJQKQ-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a 1,3,4-oxadiazole ring, and a fluorophenyl group. These structural features suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the 1,3,4-oxadiazole ring could be formed through a condensation reaction . The fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a piperidine ring, a 1,3,4-oxadiazole ring, and a fluorophenyl group. These groups are likely to confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as protonation or alkylation. The 1,3,4-oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the presence of reactive functional groups .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it might interact with certain enzymes or receptors in the body, leading to a biological response .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential uses. For example, it might be investigated for potential medicinal applications, given the biological activity of similar compounds .

Properties

IUPAC Name

2-[[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c1-13-19-20-17(22-13)12-21-10-2-3-15(11-21)5-4-14-6-8-16(18)9-7-14/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVUYRLLUUJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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